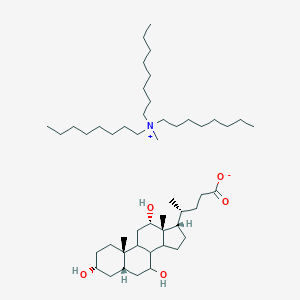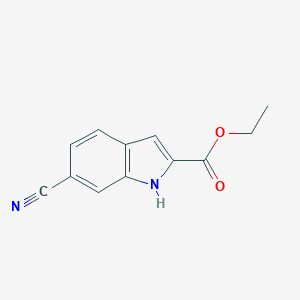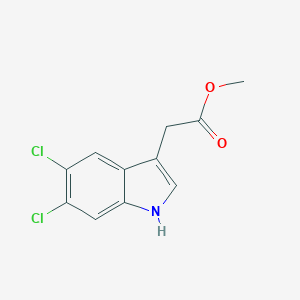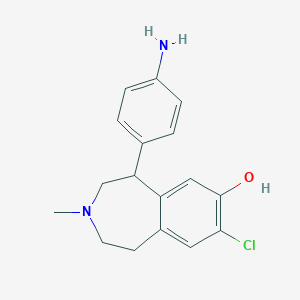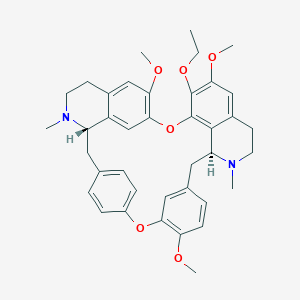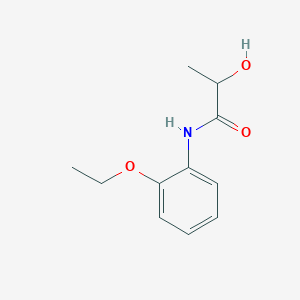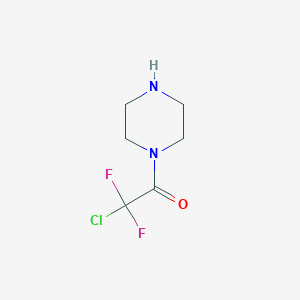
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone, also known as CDE, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of ketone and belongs to the class of organic compounds known as alpha-haloketones. In
作用機序
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in increased cholinergic activity, which can have both beneficial and detrimental effects on the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to increased arousal and attention. It has also been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased stress hormone production.
実験室実験の利点と制限
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for the study of the nervous system. It is also stable and easy to handle, making it suitable for use in a wide range of experiments. However, this compound has some limitations. It is highly toxic and must be handled with care. It also has a short half-life, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone. One area of research is the development of drugs that target the cholinergic system for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the study of the effects of this compound on the HPA axis and its potential role in the development of stress-related disorders. Additionally, there is a need for further studies on the toxicity of this compound and its potential environmental impact.
Conclusion
In conclusion, this compound is a valuable tool for scientific research. Its unique properties make it a potent inhibitor of acetylcholinesterase and a valuable tool for the study of the nervous system. However, its toxicity and short half-life must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the potential uses and limitations of this compound.
合成法
The synthesis of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with piperazine in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as a white crystalline solid with a melting point of 70-72°C.
科学的研究の応用
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes this compound a valuable tool in the study of the nervous system and the development of drugs for neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
121412-25-7 |
|---|---|
分子式 |
C6H9ClF2N2O |
分子量 |
198.6 g/mol |
IUPAC名 |
2-chloro-2,2-difluoro-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H9ClF2N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2 |
InChIキー |
OZXTVALCWMLIDN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)C(F)(F)Cl |
正規SMILES |
C1CN(CCN1)C(=O)C(F)(F)Cl |
同義語 |
Piperazine, 1-(chlorodifluoroacetyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



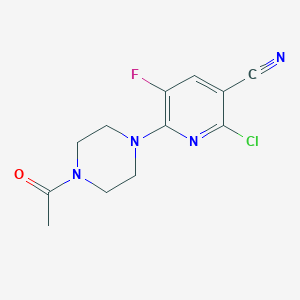
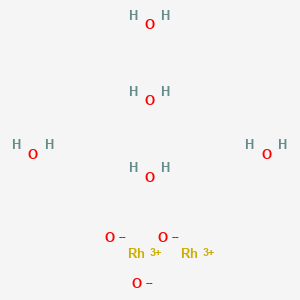
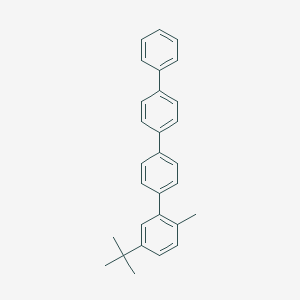

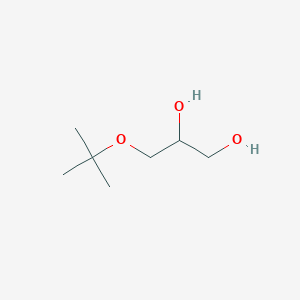
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
